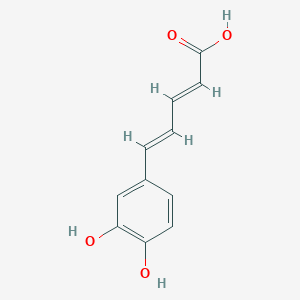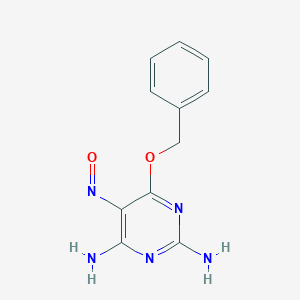
2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin I is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is produced by the action of the enzyme renin on a protein called angiotensinogen, which is synthesized by the liver. Angiotensin I itself is relatively inactive but serves as a precursor to angiotensin II, a potent vasoconstrictor that increases blood pressure by narrowing blood vessels .
Aplicaciones Científicas De Investigación
Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a substrate in studies involving ACE inhibitors, which are important in the development of antihypertensive drugs.
Biology: Plays a role in understanding the renin-angiotensin system and its impact on blood pressure regulation.
Medicine: Used in the development and testing of drugs for hypertension and heart failure.
Industry: Employed in the production of diagnostic kits for measuring renin and angiotensin levels in clinical samples
Direcciones Futuras
The future research directions for “2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” could include further studies on its synthesis, reactivity, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound could also be a subject of interest in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Angiotensin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of angiotensin I may involve recombinant DNA technology. This method includes:
Insertion of the gene encoding angiotensinogen: into a suitable expression vector.
Transformation of the vector into a host organism: such as Escherichia coli or yeast.
Cultivation of the host organism: to produce angiotensinogen, which is then cleaved by renin to yield angiotensin I.
Análisis De Reacciones Químicas
Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of angiotensin I to angiotensin II by the enzyme angiotensin-converting enzyme (ACE).
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ACE in a buffered solution at physiological pH and temperature.
Oxidation: May involve oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products:
Angiotensin II: The primary product formed from the hydrolysis of angiotensin I by ACE.
Mecanismo De Acción
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by ACE. Angiotensin II then acts on specific receptors, particularly the angiotensin II receptor type 1 (AT1), leading to:
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.
Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention, further increasing blood pressure
Similar Compounds:
Angiotensin II: A more active form that directly causes vasoconstriction and increases blood pressure.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Uniqueness of Angiotensin I: Angiotensin I is unique in that it serves as a precursor to angiotensin II and III, making it a critical component in the renin-angiotensin system. Unlike angiotensin II, which has direct physiological effects, angiotensin I itself is relatively inactive but essential for the production of its more active derivatives .
Propiedades
Número CAS |
110231-33-9 |
|---|---|
Fórmula molecular |
C22H41NO7 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+ |
Clave InChI |
OOEOVXMORBPOKC-NTCAYCPXSA-N |
SMILES isomérico |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
SMILES canónico |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Sinónimos |
2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid fumifungin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



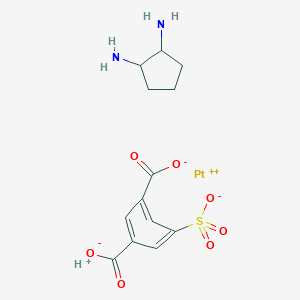
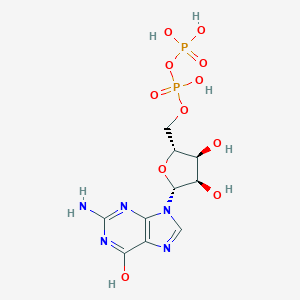
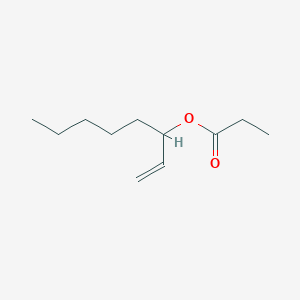
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)

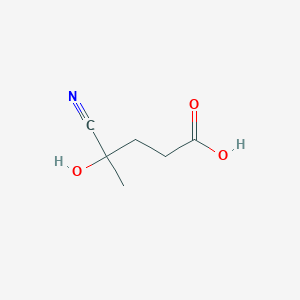
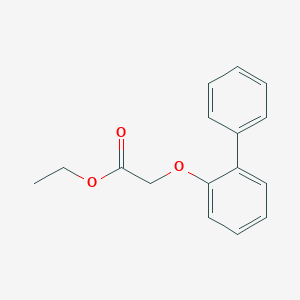
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)

![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
